![molecular formula C21H22O12 B1432299 Epicatechin-7-glucuronide CAS No. 389136-63-4](/img/structure/B1432299.png)
Epicatechin-7-glucuronide
Overview
Description
Epicatechin-7-glucuronide is a metabolite of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and red wine. Epicatechin is known for its antioxidant and antihypertensive properties, contributing to cardiovascular health and diabetes prevention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of epicatechin-7-glucuronide involves the glucuronidation of epicatechin. This can be achieved using recombinant human glucuronosyl transferases, particularly UGT1A9, which efficiently produces epicatechin 3’-O-glucuronide as the major product . The reaction conditions typically involve the use of UDP-glucuronic acid as the glucuronide donor and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound may involve the extraction and isolation of epicatechin from natural sources such as green tea or cocoa, followed by enzymatic glucuronidation. The use of bioreactors and optimized fermentation conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Epicatechin-7-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form quinones, which are reactive intermediates that can further react with nucleophiles . Reduction reactions may involve the conversion of the glucuronide moiety to its corresponding alcohol.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds where the glucuronide moiety is replaced by other functional groups .
Scientific Research Applications
Cardiovascular Health:
Epicatechin-7-glucuronide has been shown to enhance vascular function. A study demonstrated that oral administration of epicatechin resulted in increased flow-mediated dilation (FMD) and pulse wave analysis (PAT) responses, indicating improved endothelial function . The mechanism involves the activation of the G protein-coupled estrogen receptor (GPER), which leads to the production of nitric oxide synthase (eNOS), promoting vasodilation and cardiovascular health.
Antioxidant Properties:
As a metabolite of epicatechin, this compound retains antioxidant properties. It helps in scavenging free radicals and reducing oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and diabetes.
Metabolism Studies
Model Compound:
this compound is utilized as a model compound in studies investigating the metabolism and bioavailability of flavonoids. Research indicates that the glucuronidation process significantly affects the pharmacokinetics of flavonoids, influencing their biological activities and therapeutic potentials.
Clinical Applications
Cardiometabolic Health:
Clinical studies have explored the effects of epicatechin-rich foods on metabolic syndrome parameters. The presence of this compound in circulation has been correlated with favorable outcomes in blood pressure regulation and lipid profiles, supporting its application in dietary interventions aimed at reducing cardiometabolic risks .
Comparative Analysis with Other Compounds
Compound | Source | Biological Activity | Key Differences |
---|---|---|---|
This compound | Cocoa, Green Tea | Antioxidant, Cardiovascular benefits | Higher glucuronidation efficiency |
Epicatechin-3’-O-glucuronide | Cocoa | Antioxidant, Anti-inflammatory | Different glucuronidation site |
Epicatechin-3’-sulfate | Green Tea | Antioxidant, Antihypertensive | Sulfation vs glucuronidation |
Case Studies
Study on Vascular Function:
A proof-of-concept study highlighted that subjects consuming epicatechin showed significant improvements in vascular function markers compared to control groups . This study underscores the potential therapeutic applications of this compound in enhancing cardiovascular health.
Metabolic Syndrome Intervention:
Another clinical trial investigated the impact of flavanol-rich cocoa on metabolic syndrome indicators. Participants who consumed cocoa high in epicatechins exhibited improved insulin sensitivity and lower blood pressure levels, with circulating levels of this compound being a key indicator of these benefits .
Mechanism of Action
The mechanism of action of epicatechin-7-glucuronide involves its interaction with various molecular targets and pathways. One of the key targets is the G protein-coupled estrogen receptor (GPER), which is activated by this compound to induce the production of nitric oxide synthase (eNOS), leading to vasodilation and improved cardiovascular function . Additionally, this compound exerts antioxidant effects by scavenging free radicals and modulating cellular redox status .
Comparison with Similar Compounds
Epicatechin-7-glucuronide can be compared with other similar compounds such as epicatechin-3’-O-glucuronide and epicatechin-3’-sulfate. While all these compounds share a common flavonoid core, their unique glucuronide or sulfate moieties confer distinct physicochemical properties and biological activities . For example, epicatechin-3’-O-glucuronide has been shown to have higher binding affinity to GPER compared to this compound . Other similar compounds include methylated derivatives like 3’-O-methyl-epicatechin-5-O-glucuronide, which exhibit different metabolic and pharmacokinetic profiles .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-10-2-1-7(3-12(10)24)18-13(25)6-9-11(23)4-8(5-14(9)32-18)31-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,13,15-19,21-28H,6H2,(H,29,30)/t13-,15+,16+,17-,18-,19+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWDKTKDGDLDTP-BBGDWMAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001341518 | |
Record name | Epicatechin 7-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001341518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389136-63-4 | |
Record name | Epicatechin-7-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389136634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epicatechin 7-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001341518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPICATECHIN-7-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HIH3MX5PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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